[(1-butyl-1H-pyrazol-4-yl)methyl](methyl)amine
Overview
Description
[(1-butyl-1H-pyrazol-4-yl)methyl](methyl)amine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets . For instance, imidazole-containing compounds, which share a similar structure with pyrazoles, have been reported to exhibit a broad range of chemical and biological properties .
Mode of Action
It’s worth noting that similar compounds have been used in the suzuki–miyaura coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that (1-butyl-1H-pyrazol-4-yl)methylamine might interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . For instance, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Pharmacokinetics
Similar compounds have been synthesized and characterized, suggesting that (1-butyl-1h-pyrazol-4-yl)methylamine might have similar properties .
Result of Action
Similar compounds have been found to exhibit various physiological and pharmacological activities .
Action Environment
Similar compounds have been synthesized under various conditions, suggesting that the action of (1-butyl-1h-pyrazol-4-yl)methylamine might be influenced by similar environmental factors .
Properties
IUPAC Name |
1-(1-butylpyrazol-4-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-12-8-9(6-10-2)7-11-12/h7-8,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHVXJBBTWPCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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